4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal is an organic compound notable for its structural features and potential applications in various fields. It is classified as an aldehyde and a ketone due to the presence of both functional groups in its molecular structure. This compound is recognized for its role in flavor chemistry and may serve as a precursor for flavoring agents in food products.
The compound can be synthesized through several methods, including aldol condensation and oxidation processes. Its molecular formula is , and it has a molecular weight of 168.23 g/mol. The compound's CAS number is 114050-61-2, indicating its unique identification in chemical databases.
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal falls under the categories of:
The synthesis of 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal can be accomplished via several routes:
The reaction conditions are crucial for achieving high yields. The aldol condensation typically requires careful control of temperature and pH to prevent side reactions.
The molecular structure of 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 114050-61-2 |
| Molecular Formula | |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | 4-methyl-5-oxo-2-(prop-1-en-2-yl)hexanal |
| InChI | InChI=1S/C10H16O2/c1-7(2)10(6-11)5-8(3)9(4)12/h6,8,10H,1,5H2,2-4H3 |
| InChI Key | QZSSGBRERFIGQN-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(C=O)C(=C)C)C(=O)C |
The compound exhibits a complex structure with multiple functional groups that influence its reactivity and properties.
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal can participate in various chemical reactions:
The reactions lead to various derivatives depending on the reagents used, showcasing the compound's versatility in organic synthesis.
The mechanism of action for reactions involving 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal often involves nucleophilic attack on the electrophilic carbon atom of the carbonyl group. For instance:
Kinetics and thermodynamics of these reactions depend on solvent effects, temperature, and concentration of reactants.
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal is characterized by:
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The compound exhibits typical reactivity associated with aldehydes and ketones, including susceptibility to oxidation and reduction, as well as participation in condensation reactions.
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal has potential applications in:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7